molecular formula C22H20N4O2 B11466295 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(propan-2-ylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(propan-2-ylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

Cat. No.: B11466295
M. Wt: 372.4 g/mol
InChI Key: CYFGOUOMJZATCH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one is a complex organic compound that belongs to the class of triazolobenzodiazepines

Preparation Methods

The synthesis of 2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under appropriate conditions.

    Benzodiazepine Core Construction: The benzodiazepine core is constructed through a series of condensation reactions, often involving the use of amines and carbonyl compounds.

    Functional Group Introduction:

    Final Cyclization and Purification: The final cyclization step involves the formation of the fused triazolobenzodiazepine structure, followed by purification using techniques such as chromatography.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bonds within the structure, resulting in the formation of saturated derivatives.

    Hydrolysis: Hydrolysis reactions can occur at the ester or amide linkages, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one can be compared with other triazolobenzodiazepines, such as:

    Alprazolam: Known for its anxiolytic and sedative effects, alprazolam has a similar benzodiazepine core but lacks the triazole ring.

    Diazepam: Another well-known benzodiazepine, diazepam has a different substitution pattern and lacks the triazole ring.

    Clonazepam: This compound has a similar structure but with different functional groups, leading to variations in its pharmacological effects.

The uniqueness of 2-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-5-(1-methylethylidene)-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one lies in its specific substitution pattern and the presence of both the triazole and benzodiazepine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-propan-2-ylidene-7H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C22H20N4O2/c1-14(2)20-22(27)23-18-7-5-4-6-17(18)21-24-19(25-26(20)21)13-10-15-8-11-16(28-3)12-9-15/h4-13H,1-3H3,(H,23,27)/b13-10+

InChI Key

CYFGOUOMJZATCH-JLHYYAGUSA-N

Isomeric SMILES

CC(=C1C(=O)NC2=CC=CC=C2C3=NC(=NN13)/C=C/C4=CC=C(C=C4)OC)C

Canonical SMILES

CC(=C1C(=O)NC2=CC=CC=C2C3=NC(=NN13)C=CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.